2-ETHOXYETHYL 4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
2-ETHOXYETHYL 4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the bromophenyl group: This step can be carried out using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(Ethyloxy)ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYETHYL 4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-ETHOXYETHYL 4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-ETHOXYETHYL 4-(3-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H24BrNO4 |
---|---|
Molecular Weight |
434.3g/mol |
IUPAC Name |
2-ethoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24BrNO4/c1-3-26-10-11-27-21(25)18-13(2)23-16-8-5-9-17(24)20(16)19(18)14-6-4-7-15(22)12-14/h4,6-7,12,19,23H,3,5,8-11H2,1-2H3 |
InChI Key |
MWOKEEJNBBKDDF-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
Origin of Product |
United States |
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